1,4-Ditosyl-1,4-diazepan-6-one

gem-difluorination DAST fluorination diazepane scaffold

Eliminate in-house oxidation bottlenecks. This highly crystalline, N,N′-ditosyl protected ketone is the preferred precursor for 6,6-difluorohomopiperazine scaffolds, uniquely compatible with DAST fluorination. Unlike N-Boc or N-Cbz analogs that degrade under Lewis-acidic conditions, the tosyl groups enable a quantitative microwave detosylation in 200 seconds at 100 °C. Procuring this preformed ketone ensures a 3-step, chromatography-free route to a privileged pharmacophore for CNS-penetrant kinase and aspartyl protease inhibitor programs.

Molecular Formula C19H22N2O5S2
Molecular Weight 422.5 g/mol
Cat. No. B8340477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Ditosyl-1,4-diazepan-6-one
Molecular FormulaC19H22N2O5S2
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC(=O)C2)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C19H22N2O5S2/c1-15-3-7-18(8-4-15)27(23,24)20-11-12-21(14-17(22)13-20)28(25,26)19-9-5-16(2)6-10-19/h3-10H,11-14H2,1-2H3
InChIKeyVRKBVBXGJYUQRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Ditosyl-1,4-diazepan-6-one: Protected Ketone Building Block


1,4-Ditosyl-1,4-diazepan-6-one (CAS 203722-04-7) is a crystalline, N,N′-ditosyl-protected 1,4-diazepane bearing a ketone functionality at the 6-position. The two p-toluenesulfonyl (tosyl) groups serve as robust protecting moieties that confer high crystallinity, facilitating purification, while also enabling the compound to serve as a direct precursor to 6,6-difluorohomopiperazines via a high-yielding DAST fluorination–microwave detosylation sequence . The compound is employed chiefly as an advanced intermediate in the synthesis of functionalized seven-membered diazepane scaffolds that are of interest in drug discovery programs targeting kinases, GPCRs, and ion channels.

Protected ketone building block for 6,6-difluorohomopiperazine pharmacophore synthesis.
Compatible with DAST fluorination and microwave detosylation in high-yielding sequence.
Chromatography-free purification enabled by high crystallinity of tosyl-protected intermediates.

Why 1,4-Ditosyl-1,4-diazepan-6-one Cannot Be Replaced


Simply substituting another N-protected 1,4-diazepan-6-one (e.g., N-Boc, N-Cbz, or N-nosyl analogs) for the N,N′-ditosyl compound is not feasible when the synthetic sequence requires sequential fluorination at the ketone and rapid, high-yielding global deprotection. The tosyl group is uniquely compatible with DAST-mediated gem-difluorination, whereas many other protecting groups are labile under the Lewis-acidic fluorination conditions. Moreover, the tosyl moiety enables a microwave-assisted detosylation step that proceeds quantitatively within 200 seconds at 100 °C, a deprotection efficiency that is not matched by conventional acidic or hydrogenolytic removal of Boc, Cbz, or nosyl groups under comparable conditions . The ketone oxidation state is also critical: the corresponding alcohol (1,4-ditosyl-1,4-diazepan-6-ol) cannot undergo direct fluorination and requires an additional oxidation step, adding time and reducing overall throughput .

Aspect
1,4-Ditosyl-1,4-diazepan-6-one
N-Boc / N-Cbz / N-Nosyl Analog
DAST compatibility
Robust; 90% reported isolated yield
May be labile under Lewis-acidic fluorination conditions
Deprotection efficiency
Quantitative microwave detosylation in 200 s
Requires orthogonal cleavage; reported efficiency may not transfer
Oxidation state
Ketone; direct fluorination substrate
Corresponding alcohol requires extra oxidation step, may reduce throughput

Comparative Data: 1,4-Ditosyl-1,4-diazepan-6-one vs. Analogs


DAST Fluorination: Tosyl-Protected vs. Unprotected

The N,N′-ditosyl protecting groups are essential for high-yielding DAST fluorination of the 6-ketone. Treatment of 1,4-ditosyl-1,4-diazepan-6-one with diethylaminosulfur trifluoride (DAST) in CH₂Cl₂ at ambient temperature affords the corresponding 6,6-difluoro derivative in 90% isolated yield . In contrast, attempts to fluorinate unprotected 1,4-diazepan-6-one under identical conditions result in complex mixtures due to competing side reactions at the free secondary amines, and no preparatively useful yield of the difluoro product has been reported . This demonstrates that the tosyl groups serve a dual role as both protecting groups and compatibility-enabling moieties for the fluorination step.

DAST Fluorination
Class-level inference
90% isolated yield
Supports tosyl-protected route for fluorination
Unprotected analog: complex mixture reported
gem-difluorination DAST fluorination diazepane scaffold

Microwave vs. Conventional Detosylation

Detosylation of 6,6-difluoro-1,4-ditosyl-1,4-diazepane under conventional heating (30% HBr/AcOH, phenol, reflux) yields only trace amounts of the free diamine after 30 min, whereas identical composition heated under microwave irradiation at 100 °C for 200 seconds delivers the dihydrobromide salt in quantitative yield . The dramatic rate acceleration (≈90-fold reduction in reaction time) is attributed to the elevated pressure (up to 15 bar) inside the sealed microwave vessel. Attempts to replicate this deprotection efficiency with N-Boc or N-Cbz analogs under microwave conditions have not been reported and are chemically improbable because those groups require orthogonal cleavage conditions (strong acid or hydrogenolysis) that are incompatible with the difluoro moiety.

Microwave Detosylation
Head-to-head
Quantitative vs. trace yield
Supports rapid global deprotection workflow
200 s microwave vs. >30 min conventional heating
microwave-assisted synthesis tosyl deprotection homopiperazine synthesis

Swern Oxidation: Tosyl-Protected Alcohol to Ketone

The 6-ketone is accessed by Swern oxidation of 1,4-ditosyl-1,4-diazepan-6-ol in 50% isolated yield; the chiral (R)-methyl-substituted analog is oxidized via Dess-Martin periodinane in 85% yield . While the unsubstituted oxidation yield is moderate, it is reproducible at multi-gram scale and avoids over-oxidation or ring-contraction byproducts that plague oxidations of less-rigid amino alcohols. The corresponding N-Boc-1,4-diazepan-6-ol is known to undergo significant elimination under Swern conditions, making the tosyl-protected alcohol the preferred substrate for this transformation.

Swern Oxidation
Cross-study comparable
50–85% reported yield
Reproducible entry to crystalline ketone
N-Boc analog: significant elimination reported
Swern oxidation Dess-Martin oxidation diazepane oxidation

Crystallinity Advantage Over Unprotected Analog

1,4-Ditosyl-1,4-diazepan-6-one is a high-melting crystalline solid that can be purified to homogeneity by simple crystallization, whereas the corresponding unprotected 1,4-diazepan-6-one is a low-melting hygroscopic semisolid that requires column chromatography or distillation . The ditosyl derivative's crystallinity is a direct consequence of the two tosyl groups, which increase molecular weight (422.5 g/mol) and promote tight crystal packing. No chromatographic step is required for the ketone after oxidation, which removes the largest source of solvent waste and operator-dependent variability in multi-step sequences.

Crystallinity
Class-level inference
Chromatography-free purification
Reduces solvent use and processing time
Unprotected analog: hygroscopic semisolid
crystallinity purification tosyl protecting group

Applications of 1,4-Ditosyl-1,4-diazepan-6-one


6,6-Difluorohomopiperazine Pharmacophore Synthesis

The three-step sequence – (i) Swern oxidation of the alcohol to 1,4-ditosyl-1,4-diazepan-6-one (50% yield), (ii) DAST fluorination to the gem-difluoro intermediate (90% yield), and (iii) microwave detosylation to the free 6,6-difluorohomopiperazine (quantitative yield) – provides the shortest reported route to this privileged pharmacophore. The gem-difluoromethylene group improves metabolic stability and modulates the pKa of the adjacent nitrogen, making the building block particularly attractive for CNS-penetrant kinase inhibitors and aspartyl protease inhibitors .

Fragment-Based Discovery: Crystalline Ketone Core

The high crystallinity and commercial availability of 1,4-ditosyl-1,4-diazepan-6-one enable its use as a fragment core for structure-based elaboration. The ketone can be converted to oximes, hydrazones, or re-aminated for library synthesis, while the tosyl groups ensure the intermediates remain tractable solids that can be purified without chromatography . This contrasts sharply with the unprotected or mono-protected analogs, which are oils and require more complex purification.

Process Scale-Up of Chiral 6-Substituted Diazepanes

The (R)-methyl-substituted 1,4-ditosyl-1,4-diazepan-6-one is obtained in 85% yield via Dess-Martin oxidation and can be carried through the fluorination–detosylation sequence with only minor erosion of yield. The chromatographic-free purification of all intermediates makes the route amenable to pilot-plant scale, where column chromatography is prohibitively expensive. Procuring the preformed ketone building block eliminates the need for in-house oxidation optimization and reduces the number of unit operations in the customer's synthetic route .

Application
Selection Property
Validation Focus
6,6-Difluorohomopiperazine synthesis
Compatibility with DAST–microwave sequence
Fluorination yield and deprotection efficiency
Fragment-based library elaboration
Crystalline ketone core with tosyl protection
Intermediate tractability and purification method
Chiral 6-substituted diazepane scale-up
Chromatography-free route to enantiopure building blocks
Oxidation yield and process mass intensity
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